molecular formula C21H25N3O4S2 B250129 N-[4-(1-azepanylsulfonyl)phenyl]-N'-(2-methoxybenzoyl)thiourea

N-[4-(1-azepanylsulfonyl)phenyl]-N'-(2-methoxybenzoyl)thiourea

Cat. No.: B250129
M. Wt: 447.6 g/mol
InChI Key: DVUMXIQMHFOWAS-UHFFFAOYSA-N
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Description

N-[4-(1-azepanylsulfonyl)phenyl]-N’-(2-methoxybenzoyl)thiourea is a complex organic compound with a unique structure that combines a sulfonyl group, a benzoyl group, and a thiourea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1-azepanylsulfonyl)phenyl]-N’-(2-methoxybenzoyl)thiourea typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-(1-azepanylsulfonyl)aniline with 2-methoxybenzoyl isothiocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, at a temperature range of 0-25°C, and under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[4-(1-azepanylsulfonyl)phenyl]-N’-(2-methoxybenzoyl)thiourea can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonyl derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N-[4-(1-azepanylsulfonyl)phenyl]-N’-(2-methoxybenzoyl)thiourea has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(1-azepanylsulfonyl)phenyl]-N’-(2-methoxybenzoyl)thiourea involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which is crucial for its potential therapeutic effects. The pathways involved may include inhibition of enzyme-substrate interactions and disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(1-azepanylsulfonyl)phenyl]-N’-(3-bromo-4-methoxybenzoyl)thiourea
  • N-[4-(1-azepanylsulfonyl)phenyl]-N’-(2-furoyl)thiourea

Uniqueness

N-[4-(1-azepanylsulfonyl)phenyl]-N’-(2-methoxybenzoyl)thiourea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxybenzoyl group, in particular, may enhance its interactions with biological targets compared to similar compounds .

Properties

Molecular Formula

C21H25N3O4S2

Molecular Weight

447.6 g/mol

IUPAC Name

N-[[4-(azepan-1-ylsulfonyl)phenyl]carbamothioyl]-2-methoxybenzamide

InChI

InChI=1S/C21H25N3O4S2/c1-28-19-9-5-4-8-18(19)20(25)23-21(29)22-16-10-12-17(13-11-16)30(26,27)24-14-6-2-3-7-15-24/h4-5,8-13H,2-3,6-7,14-15H2,1H3,(H2,22,23,25,29)

InChI Key

DVUMXIQMHFOWAS-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1C(=O)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)N3CCCCCC3

Canonical SMILES

COC1=CC=CC=C1C(=O)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)N3CCCCCC3

Origin of Product

United States

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